N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
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Overview
Description
N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of a phenylcyclopentyl group, a trifluoroethoxy group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves the following steps:
Formation of the Phenylcyclopentyl Intermediate: The initial step involves the preparation of the phenylcyclopentyl intermediate through the reaction of cyclopentyl bromide with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions.
Introduction of the Trifluoroethoxy Group: The phenylcyclopentyl intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a strong base such as sodium hydride to introduce the trifluoroethoxy group.
Acetamide Formation: The final step involves the acylation of the intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like sodium azide or hydrazine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or hydrazine in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides or hydrazides.
Scientific Research Applications
N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2,2,2-trifluoroethyl)acetamide: Similar in structure but with an amino group instead of the phenylcyclopentyl group.
2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide: Similar in structure but with a chloro group instead of the trifluoroethoxy group.
Uniqueness
N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the combination of the phenylcyclopentyl and trifluoroethoxy groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c17-16(18,19)11-22-10-15(21)20-9-13-7-4-8-14(13)12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJUDHFYARAVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C2=CC=CC=C2)CNC(=O)COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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